

An In-depth Technical Guide to 6-Hydroxy Chlorzoxazone-15N,d2

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Compound of Interest

Compound Name: 6-Hydroxy Chlorzoxazone-15N,d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **6-Hydroxy Chlorzoxazone-15N,d2**, a key stable isotope-labeled metabolite of the muscle relaxant Chlorzoxazone. This document details its metabolic pathway, experimental protocols for its analysis, and its application in research, particularly in pharmacokinetic studies.

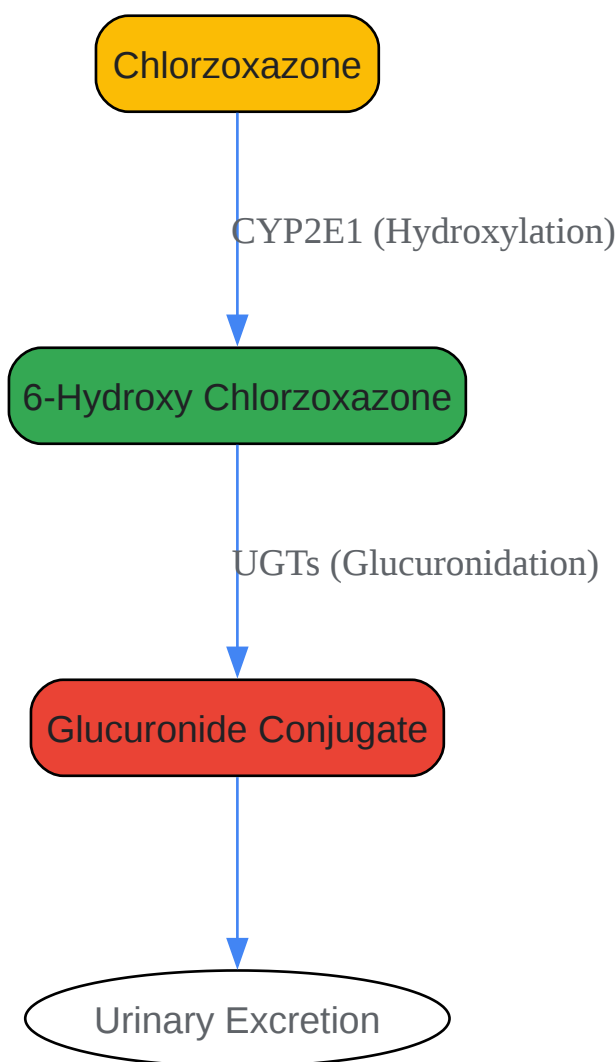
Core Chemical Properties

6-Hydroxy Chlorzoxazone-15N,d2 is a derivative of 6-Hydroxy Chlorzoxazone that has been isotopically labeled with one Nitrogen-15 (^{15}N) atom and two Deuterium (d_2) atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of 6-Hydroxy Chlorzoxazone in biological matrices. The stable isotopes increase the molecular weight by three mass units compared to the unlabeled metabolite, allowing for clear differentiation in mass spectrometric analyses without significantly altering the chemical behavior of the molecule.

Property	Value	Source(s)
Chemical Name	5-chloro-6-hydroxybenzo[d]oxazol-2(3H)-one-3- ¹⁵ N-4,7-d ₂	[1][2]
Molecular Formula	C ₇ H ₂ D ₂ Cl ¹⁵ NO ₃	[2]
Molecular Weight	188.57 g/mol	[2]
Unlabeled CAS Number	1750-45-4	[2]
Appearance	White to off-white solid	
Solubility	Soluble in methanol and DMSO.	
Storage	Store at -20°C for long-term stability.[3]	[3]

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver to 6-hydroxychlorzoxazone.[4] This reaction is catalyzed by the Cytochrome P450 enzyme CYP2E1.[3] The resulting metabolite is then further conjugated, primarily with glucuronic acid, and excreted in the urine. The rate of formation of 6-hydroxychlorzoxazone is often used as a probe to determine the activity of the CYP2E1 enzyme.



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Metabolic pathway of Chlorzoxazone.

Experimental Protocols

The quantification of 6-hydroxychlorzoxazone is crucial for pharmacokinetic studies of chlorzoxazone and for assessing CYP2E1 activity. The use of **6-Hydroxy Chlorzoxazone-15N,d2** as an internal standard is highly recommended for accuracy and precision in these analyses.

Synthesis of 6-Hydroxy Chlorzoxazone-15N,d2

Detailed synthetic procedures for isotopically labeled compounds are often proprietary. However, the general approach involves multi-step chemical synthesis starting from commercially available labeled precursors.^{[5][6]} Companies specializing in custom synthesis of stable isotope-labeled compounds can produce **6-Hydroxy Chlorzoxazone-15N,d2** upon request.^{[6][7][8]} The synthesis would likely involve the introduction of the deuterium atoms at specific positions on the aromatic ring and the use of a ¹⁵N-containing reagent to form the oxazolone ring. Purification is typically achieved through chromatographic techniques to ensure high chemical and isotopic purity.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive method for the simultaneous determination of chlorzoxazone and 6-hydroxychlorzoxazone in biological samples like plasma and urine.^{[9][10][11]}

1. Sample Preparation (Plasma)

- To a 100 µL plasma sample, add an appropriate amount of **6-Hydroxy Chlorzoxazone-15N,d2** solution as an internal standard.
- Add a protein precipitation agent, such as acetonitrile or methanol, to the plasma sample.^[12]
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

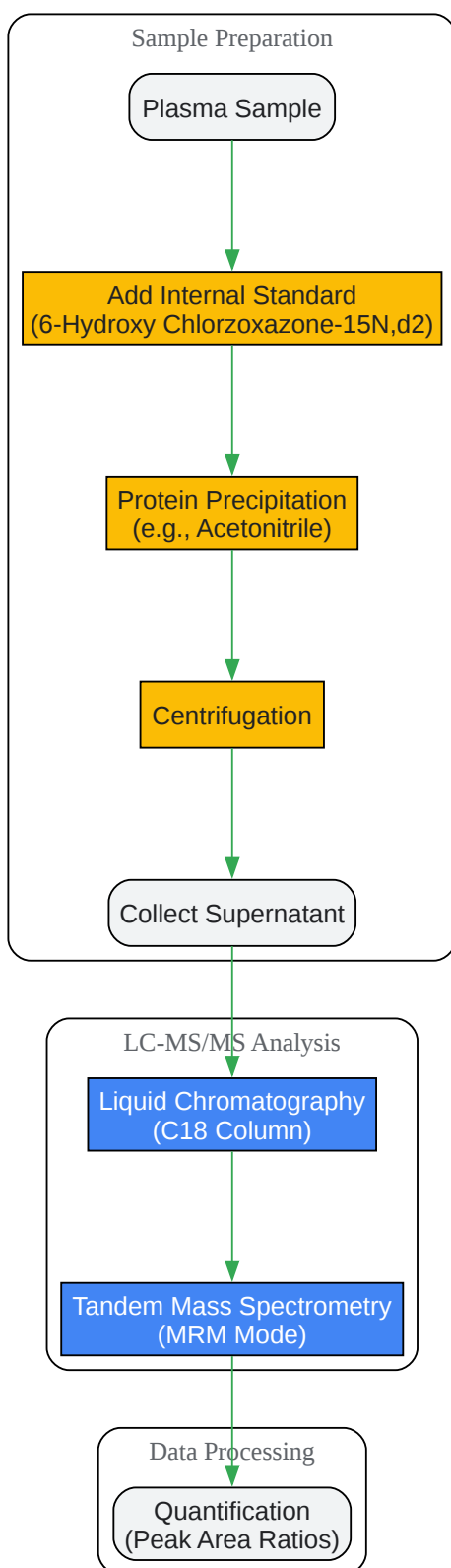
2. Chromatographic Conditions^{[9][13]}

- Column: A C18 reversed-phase column is typically used for separation.^{[9][13]}
- Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.^[9]

- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[9]

3. Mass Spectrometric Detection[10]

- Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
 - 6-Hydroxy Chlorzoxazone: Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - **6-Hydroxy Chlorzoxazone-15N,d2** (Internal Standard): Monitor the transition corresponding to the labeled compound.



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Workflow for the analysis of 6-Hydroxy Chlorzoxazone.

Applications in Research and Drug Development

The primary application of **6-Hydroxy Chlorzoxazone-15N,d2** is as an internal standard in pharmacokinetic studies of chlorzoxazone.[9] Its use allows for the accurate determination of the concentration of the major metabolite, 6-hydroxychlorzoxazone, in various biological fluids. This is essential for:

- Pharmacokinetic Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorzoxazone.
- Drug-Drug Interaction Studies: Assessing the potential of other drugs to inhibit or induce the activity of CYP2E1 by measuring changes in chlorzoxazone metabolism.
- Phenotyping Studies: Characterizing the metabolic activity of CYP2E1 in different populations or individuals.

Conclusion

6-Hydroxy Chlorzoxazone-15N,d2 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope labeling provides the necessary accuracy and precision for quantitative bioanalytical methods. A thorough understanding of its properties and the analytical methods for its detection is crucial for the successful design and execution of studies investigating the metabolism of chlorzoxazone and the activity of the CYP2E1 enzyme.

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